Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride
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Overview
Description
Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride is a chemical compound with the molecular formula C11H13ClN2O4 and a molecular weight of 272.68 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with dimethyl malonate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. The compound is then purified and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(6-chloropyrazin-2-yl)malonate
- Dimethyl 2-(6-bromopyrazin-2-yl)malonate
- Dimethyl 2-(6-fluoropyrazin-2-yl)malonate
Uniqueness
Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride is unique due to its specific chlorine substitution on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .
Properties
Molecular Formula |
C9H10Cl2N2O4 |
---|---|
Molecular Weight |
281.09 g/mol |
IUPAC Name |
dimethyl 2-(6-chloropyrazin-2-yl)propanedioate;hydrochloride |
InChI |
InChI=1S/C9H9ClN2O4.ClH/c1-15-8(13)7(9(14)16-2)5-3-11-4-6(10)12-5;/h3-4,7H,1-2H3;1H |
InChI Key |
OZNJXXGLCGWMHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CN=CC(=N1)Cl)C(=O)OC.Cl |
Origin of Product |
United States |
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